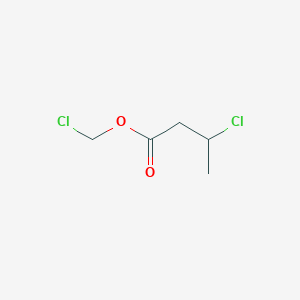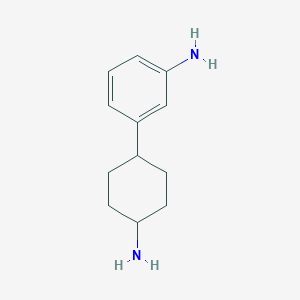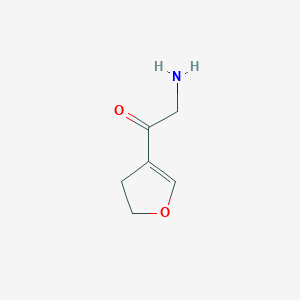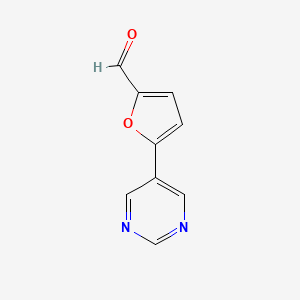
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an azetidine ring and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling with Pyridine Derivative: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Reduced derivatives of the pyridine ring or amide group.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is considered for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylate
Uniqueness
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both an azetidine ring and an amide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N4O |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
6-(3-aminoazetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-7-4-13(5-7)8-2-1-6(3-12-8)9(11)14/h1-3,7H,4-5,10H2,(H2,11,14) |
InChIキー |
KFADUQUKJOUYMO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)



![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)



![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)

